3-Chloroisoquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHFYBDMXNETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561718 | |
| Record name | 3-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123695-38-5 | |
| Record name | 3-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloroisoquinoline 4 Carboxylic Acid
Direct Synthesis Approaches and Optimized Protocols
Direct synthesis methods aim to introduce the chloro and carboxyl groups onto a pre-formed isoquinoline (B145761) or a closely related precursor in a minimal number of steps. These approaches are often favored for their efficiency and atom economy.
Oxidative Routes from Precursor Aldehydes
The oxidation of a suitable aldehyde precursor, such as 3-chloroisoquinoline-4-carbaldehyde, presents a straightforward method for the synthesis of 3-chloroisoquinoline-4-carboxylic acid. This transformation falls under the general category of converting aldehydes to carboxylic acids, a fundamental process in organic synthesis. pressbooks.pubchemistrysteps.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the sensitivity of other functional groups within the molecule. pressbooks.pubchemistrysteps.comlibretexts.org
Common oxidizing agents suitable for this conversion include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). libretexts.org The reaction is typically carried out under conditions that ensure the complete oxidation of the aldehyde group without affecting the chloro-substituent or the aromatic isoquinoline core. The general transformation can be summarized as follows:
Reaction Scheme: Oxidation of 3-chloroisoquinoline-4-carbaldehyde
| Precursor | Reagents | Product |
| 3-Chloroisoquinoline-4-carbaldehyde | KMnO4 or Jones Reagent (CrO3, H2SO4) | This compound |
This method's efficiency relies on the accessibility of the precursor aldehyde. The synthesis of aldehydes can be achieved through milder oxidation of corresponding primary alcohols. pressbooks.pub
Carbonylation and Selective Decarboxylation Strategies
Carbonylation reactions, which introduce a carbonyl group, followed by selective decarboxylation, offer another strategic approach. While direct carbonylation of an isoquinoline at the C4 position can be challenging, related strategies involving carboxylic acid synthons are emerging. rsc.orgnih.gov A notable, though more general, strategy involves the palladium-catalyzed decarbonylative cyclization of carboxylic acids with terminal alkynes. rsc.orgnih.govnih.gov This highlights the potential for innovative C-C bond-forming strategies that could be adapted for the synthesis of isoquinoline derivatives. rsc.orgnih.gov
A more targeted, albeit indirect, approach is the halodecarboxylation of a dicarboxylic acid precursor. princeton.edu For instance, if one could synthesize isoquinoline-3,4-dicarboxylic acid, selective decarboxylative halogenation at the C3 position could theoretically yield the target molecule. Recent advancements have provided general methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids using a copper catalyst and a suitable halogen source. princeton.edu This method's viability would hinge on the regioselective functionalization of one of the two carboxylic acid groups.
Multi-Step Synthetic Pathways to the this compound Core
Multi-step syntheses provide greater flexibility and control over the final structure, often building the isoquinoline ring system from acyclic precursors.
Convergent and Divergent Synthetic Routes
In a convergent synthesis , different fragments of the target molecule are prepared separately and then joined together in the later stages. For this compound, a convergent approach might involve the synthesis of a substituted phenethylamine (B48288) derivative and a separate two-carbon synthon, which are then cyclized to form the isoquinoline core. For example, a Suzuki cross-coupling reaction between methyl-1-bromoisoquinoline-3-carboxylate and 2-chlorophenylboronic acid has been used to synthesize a related structure, demonstrating a convergent strategy. rsc.org
A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. nih.gov Starting from a functionalized isoquinoline core, one could introduce the chloro and carboxyl groups in separate, sequential steps. For instance, a photocatalytic [4+2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, which showcases both convergent and divergent access to complex heterocyclic cores. nih.gov Such innovative strategies could potentially be adapted to create a common isoquinoline precursor that is then divergently functionalized.
A comparative overview of these strategies is presented below:
Table: Comparison of Convergent and Divergent Synthetic Strategies
| Strategy | Description | Potential Application to Target Synthesis |
| Convergent | Fragments of the molecule are synthesized independently and then combined. researchgate.net | Coupling of a substituted benzene (B151609) derivative with a heterocyclic fragment containing the nitrogen and C4-carboxyl precursor. rsc.org |
| Divergent | A common precursor is modified to produce a variety of related structures. nih.govresearchgate.net | A pre-formed isoquinoline is sequentially chlorinated and carboxylated, or functionalized to allow for these transformations. |
Functional Group Interconversions for targeted substitution patterns
Functional group interconversions (FGIs) are crucial for introducing the desired substituents at the correct positions on the isoquinoline ring. ub.eduimperial.ac.uk For the synthesis of this compound, key FGIs would include the conversion of other functional groups into a chloro group at C3 and a carboxylic acid at C4.
For instance, a hydroxyl group at the C3 position could be converted to a chloro group using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). ub.edu Similarly, a nitrile group at the C4 position can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. libretexts.orglibretexts.org The hydrolysis of nitriles is a robust and widely used method for preparing carboxylic acids. chemistrysteps.com
The following table summarizes potential FGIs relevant to the synthesis:
Table: Key Functional Group Interconversions
| Initial Functional Group & Position | Target Functional Group & Position | Reagents and Conditions |
| C3-OH (Isoquinolin-3-ol) | C3-Cl | POCl3 or PCl5, heat |
| C4-CN (4-Cyanoisoquinoline) | C4-COOH | H3O+ (acid hydrolysis) or NaOH, then H3O+ (base hydrolysis) libretexts.org |
| C4-CH3 (4-Methylisoquinoline) | C4-COOH | KMnO4, heat libretexts.org |
General Isoquinoline Synthesis Adaptations for C3-Chlorination and C4-Carboxylation
Classic isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, can be adapted to produce this compound by using appropriately substituted precursors.
The Doebner reaction , a method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, provides a conceptual framework. nih.gov While this reaction produces quinolines, analogous multi-component reactions could be envisioned for isoquinolines. The key would be to design a reaction that brings together three or more components in a way that constructs the isoquinoline skeleton with the required C3 and C4 substituents or their precursors already in place. For example, a reaction could be designed using a substituted benzylamine, a glyoxylic acid derivative to provide C1 and the C4-carboxyl group, and a source for the C3-chloro substituent.
Adapting these classical methods requires careful selection of starting materials that already contain the chloro and carboxyl functionalities, or precursors that can be easily converted to them. For example, in a Bischler-Napieralski type synthesis, a phenethylamine derivative bearing a substituent that can direct chlorination or be converted to a chloro group would be required. The acylating agent would need to contain a group that can be transformed into the C4-carboxylic acid.
Cyclization Reactions and their Utility
Cyclization reactions represent the cornerstone of isoquinoline synthesis, offering robust and versatile pathways to the core heterocyclic structure. Several named reactions have been adapted and modified to allow for the introduction of specific substituents, such as the chloro and carboxylic acid moieties at the 3- and 4-positions, respectively.
Pictet–Spengler Cyclization Modifications
The Pictet–Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, is a powerful tool for the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines. wikipedia.org Modifications to the classical Pictet–Spengler protocol are necessary to achieve the specific substitution pattern of this compound. This typically involves the use of specialized starting materials where the desired substituents are already incorporated or can be introduced in subsequent steps. For instance, a suitably substituted phenethylamine derivative can be reacted with a carbonyl compound that facilitates the eventual introduction of the chloro and carboxyl groups. The reaction conditions, particularly the choice of acid catalyst and solvent, play a crucial role in the efficiency and outcome of the cyclization.
While direct synthesis of this compound via a one-pot Pictet-Spengler reaction is not commonly reported, a multi-step sequence involving the formation of a tetrahydroisoquinoline precursor followed by oxidation and functional group manipulation is a feasible, albeit more complex, approach.
Bischler–Napieralski Cyclization and Subsequent Transformations
The Bischler–Napieralski reaction is a widely employed method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines. wikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org
To synthesize this compound using this methodology, a precursor β-phenylethylamide bearing the necessary functionalities is required. The general strategy involves the acylation of a substituted phenethylamine, followed by the core cyclization. Subsequent aromatization and functional group interconversions would then yield the final product. The reaction conditions for the Bischler-Napieralski cyclization can be tailored by the choice of dehydrating agent and reaction temperature to optimize the yield of the desired dihydroisoquinoline intermediate. Microwave-assisted Bischler-Napieralski reactions have also been shown to be effective in producing libraries of substituted isoquinolines. organic-chemistry.org
| Reagent/Condition | Role | Reference |
| POCl₃, P₂O₅ | Dehydrating agents for cyclization | wikipedia.orgorganic-chemistry.org |
| Microwave irradiation | Rate enhancement | organic-chemistry.org |
Pomeranz–Fritsch–Bobbitt Cyclization Derivatives
The Pomeranz–Fritsch reaction, and its modification by Bobbitt, provides a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde acetals. thermofisher.com The Bobbitt modification, which involves a reduction step, leads to the formation of tetrahydroisoquinolines. nih.gov To apply this methodology for the synthesis of this compound, one would need to start with appropriately substituted benzaldehyde (B42025) and aminoacetal precursors.
The successful application of the Pomeranz–Fritsch–Bobbitt reaction is often dependent on the electronic nature of the substituents on the aromatic ring. While the classical conditions can be harsh, modifications using milder acids and reaction conditions have expanded the scope of this reaction. nih.gov A multi-step approach involving the formation of a substituted isoquinoline precursor via this method, followed by chlorination and carboxylation, would be a plausible synthetic strategy.
| Reaction | Product Type | Key Feature | Reference |
| Pomeranz–Fritsch | Isoquinolines | Direct aromatization | thermofisher.com |
| Pomeranz–Fritsch–Bobbitt | Tetrahydroisoquinolines | Includes a reduction step | nih.gov |
Castagnoli–Cushman Protocol and Isoquinoline Integration
The Castagnoli–Cushman reaction, a three-component reaction between an amine, an aldehyde, and homophthalic anhydride (B1165640), offers a convergent and efficient route to 4-carboxy-3,4-dihydroisoquinolin-1-ones. fao.org These intermediates can then be further manipulated to introduce the desired chloro substituent at the 3-position and to aromatize the ring.
Recent advancements have demonstrated that this reaction can be performed in a three-component format without the need for pre-forming the imine, providing good to excellent yields of trans-configured tetrahydroisoquinolonic acids. fao.org The versatility of the Castagnoli-Cushman reaction allows for the use of a wide range of substrates, making it a valuable tool for the synthesis of diversely substituted isoquinoline derivatives. researchgate.net
Transition-Metal Catalyzed Methodologies
In recent years, transition-metal catalysis has emerged as a powerful strategy for the construction of complex heterocyclic frameworks, including the isoquinoline core. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming disconnections compared to classical cyclization reactions.
Copper-Catalyzed Processes for Isoquinoline Core Formation
Copper-catalyzed reactions have gained prominence in the synthesis of isoquinolines due to the low cost and low toxicity of copper catalysts. Various copper-catalyzed methodologies have been developed for the formation of the isoquinoline ring system. These often involve the cyclization of ortho-alkynylaryl precursors or other suitably functionalized starting materials.
While a direct copper-catalyzed synthesis of this compound from simple precursors is not yet widely established, the functionalization of a pre-formed isoquinoline ring using copper-catalyzed cross-coupling reactions is a well-known strategy. For instance, a copper catalyst could be employed to introduce the chloro or carboxyl group onto an appropriately substituted isoquinoline precursor. The development of novel copper-catalyzed annulation reactions holds promise for more direct and efficient syntheses of this target molecule in the future.
Rhodium-Catalyzed C-H Functionalization and Annulation
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of isoquinoline and isoquinolone scaffolds. organic-chemistry.orgnih.gov This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. For instance, the rhodium(III)-catalyzed C-H functionalization of benzhydroxamic acids with propene gas provides access to 4-methyl-substituted dihydroisoquinolones. nih.gov The use of specific ligands can control the regioselectivity of the C-H activation. nih.gov Furthermore, rhodium(III)-catalyzed annulation of N-phenoxyacetamides with α,β-unsaturated aldehydes at room temperature offers an efficient route to 1,2-oxazepines, which can be further transformed into chroman derivatives. nih.gov These methods highlight the potential of rhodium catalysis to construct complex heterocyclic systems from readily available starting materials. The annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates, catalyzed by Rh(III), has been shown to produce functionalized isoquinolones. nih.gov
A notable application involves a one-pot, three-component reaction for synthesizing isoquinolines. This process includes the condensation of aryl ketones with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the resulting oxime and subsequent cyclization with an internal alkyne. organic-chemistry.org This methodology facilitates the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org
| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Benzhydroxamic acids, Propene | [CptRhCl2]2 | 4-Methyl-substituted dihydroisoquinolones | Ligand-controlled regioselectivity | nih.gov |
| N-Phenoxyacetamides, α,β-Unsaturated aldehydes | Rh(III) catalyst | 1,2-Oxazepines | Room temperature, oxidant-free | nih.gov |
| Aryl ketones, Hydroxylamine, Internal alkyne | Rh(III) catalyst | Multisubstituted isoquinolines | One-pot, three-component reaction | organic-chemistry.org |
| Benzamides, Internal acetylene-containing α-CF3-α-amino carboxylates | Rh(III) catalyst | Functionalized isoquinolones | [4+2]-Annulation | nih.gov |
Suzuki Cross-Coupling for Aryl-Isoquinoline Linkages
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. organic-chemistry.orglibretexts.orgyoutube.com This reaction is particularly valuable for creating biaryl structures, which are prevalent in many biologically active compounds. libretexts.org The general mechanism involves an oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org
In the context of isoquinoline synthesis, the Suzuki coupling can be employed to introduce aryl or heteroaryl substituents onto the isoquinoline core. This is particularly relevant for modifying compounds like this compound, where the chloro group can be substituted via a Suzuki reaction. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com Recent advancements have expanded the scope to include less reactive substrates by optimizing catalysts, ligands, and reaction conditions. libretexts.org For instance, the use of NiCl2(PCy3)2 has been shown to catalyze the Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates. nih.gov Furthermore, continuous-flow conditions have been developed for the Suzuki-Miyaura cross-coupling of heteroaryl halides with (hetero)arylboronic acids, allowing for efficient production with low catalyst loadings. nih.gov
| Aspect | Description | Significance | Reference |
|---|---|---|---|
| General Reaction | Pd-catalyzed reaction between an organoborane and a halide or triflate. | Forms C-C bonds to create biaryl or conjugated systems. | libretexts.org |
| Catalyst Systems | Commonly Pd(0) complexes. NiCl2(PCy3)2 for carbamates/sulfamates. | Choice of catalyst and ligand is crucial for efficiency and substrate scope. | organic-chemistry.orgnih.gov |
| Substrate Scope | Aryl, vinyl, and heteroaryl halides/triflates with aryl or vinylboronic acids. | Allows for the synthesis of a diverse range of substituted isoquinolines. | nih.gov |
| Reaction Conditions | Typically involves a base and can be run under mild conditions, including in continuous flow. | High functional group tolerance and potential for process optimization. | youtube.comnih.gov |
Electrophilic Amide Activation Strategies
Amides are generally considered unreactive due to the resonance stabilization of the carbonyl group. rsc.orgnih.gov However, electrophilic activation can transform the amide into a more reactive intermediate, enabling a variety of synthetic transformations. nih.gov Trifluoromethanesulfonic anhydride (Tf2O) is a common reagent for this purpose, activating the amide carbonyl towards nucleophilic attack. organic-chemistry.org
This strategy has been successfully applied to the synthesis of isoquinoline derivatives. For example, the direct conversion of various amides to isoquinolines and β-carbolines can be achieved by treatment with Tf2O in the presence of 2-chloropyridine, followed by cyclodehydration. organic-chemistry.org This method is notable for its mild conditions and short reaction times. organic-chemistry.org The versatility of this approach is further demonstrated in the synthesis of complex heterocyclic systems. researchgate.net The activation of amides has been a focus of research, with significant breakthroughs in recent years. nih.gov
Stereoselective Synthesis Considerations for Isoquinoline Carboxylic Acids
The synthesis of stereochemically defined isoquinoline carboxylic acids is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. acs.org Several strategies have been developed to control the stereochemistry during the synthesis of tetrahydroisoquinoline carboxylic acids and their derivatives.
One approach involves the use of chiral auxiliaries. For instance, the diastereoselective alkylation of a chiral auxiliary under phase-transfer catalysis conditions has been used to produce enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. iisc.ac.in Another method combines the Petasis reaction with Pomeranz–Fritsch–Bobbitt cyclization to achieve a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com The stereoselectivity in this case is directed by a chiral amine component used in the Petasis reaction. mdpi.com
Classical methods like the Pictet-Spengler and Bischler-Napieralski reactions have also been adapted for asymmetric synthesis. The Pictet-Spengler reaction, involving the condensation of a β-phenylethylamine with an aldehyde, has been used with natural amino acids to prepare 3-carboxyl-substituted tetrahydroisoquinoline alkaloids. iisc.ac.in
Solid-Phase Synthesis Techniques and Adaptations for Isoquinoline Carboxylic Acid Derivatives
Solid-phase synthesis offers several advantages for the preparation of libraries of compounds, including ease of purification and the potential for automation. This technique has been adapted for the synthesis of isoquinoline carboxylic acid derivatives.
One example is the solid-phase synthesis of dihydro- and tetrahydroisoquinoline-3-carboxylic acid derivatives via the Bischler-Napieralski reaction using Merrifield resin. iisc.ac.in This involves the cyclodehydration of an acyl derivative of β-phenethylamine attached to the solid support, followed by reduction to the tetrahydroisoquinoline system. iisc.ac.in
More recently, a copper-catalyzed cascade reaction has been developed for the synthesis of highly substituted isoquinolone-4-carboxylic acids. nih.gov This method utilizes an ammonia-Ugi four-component reaction (4CR) followed by a copper-catalyzed domino reaction. nih.gov This approach allows for the construction of diverse polysubstituted isoquinolin-1(2H)-ones in a combinatorial fashion with good yields and functional group tolerance. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Chloroisoquinoline 4 Carboxylic Acid
Reactions Involving the Chlorine Atom at C3
The chlorine atom at the C3 position of the isoquinoline (B145761) ring is susceptible to a variety of transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nature of the heterocyclic aromatic ring.
Nucleophilic Substitution Reactions
The C3-Cl bond in 3-chloroisoquinoline (B97870) derivatives is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a range of nucleophiles, providing a direct route to functionalized isoquinolines. The general reactivity for substitution at a halogenated carbon center can occur via synchronous (SN2) or dissociative (SN1) pathways. nih.gov In heteroaromatic systems like isoquinoline, the reaction typically proceeds through a Meisenheimer-type intermediate.
Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, similar chloro-substituted isoquinolines readily react with nucleophiles such as amines or thiols to yield the corresponding substituted derivatives. The reaction of 8-fluoro-3,4-dihydroisoquinoline (B12937770) with amines like morpholine (B109124) or pyrrolidine (B122466) to displace the fluorine atom demonstrates the viability of nucleophilic aromatic substitution on the isoquinoline core. mdpi.com This type of transformation is fundamental for introducing diverse functional groups at the C3 position.
Table 1: Examples of Nucleophilic Substitution Reactions at C3 Please note: This table provides representative examples based on the general reactivity of halo-isoquinolines.
| Nucleophile | Product Class | Significance |
|---|---|---|
| Amines (R-NH2) | 3-Amino-isoquinoline-4-carboxylic acids | Introduction of nitrogen-containing substituents. |
| Thiols (R-SH) | 3-Thio-isoquinoline-4-carboxylic acids | Formation of sulfur-linked derivatives. |
| Alkoxides (R-O-) | 3-Alkoxy-isoquinoline-4-carboxylic acids | Synthesis of ether-linked analogues. |
Cross-Coupling Chemistry at the C3 Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the C3-Cl bond of 3-Chloroisoquinoline-4-carboxylic acid serves as an effective handle for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides due to a stronger carbon-halogen bond, advances in catalyst design have enabled their efficient use in a variety of coupling reactions. researchgate.net These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
The most common cross-coupling reactions for aryl halides include the Suzuki, Heck, and Negishi reactions. youtube.com
Suzuki Reaction: This involves the coupling of the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov
Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The reaction is a powerful tool for creating substituted alkenes and has been widely studied. youtube.com
Stille Coupling: This reaction uses an organotin compound as the coupling partner. youtube.com
Negishi Coupling: This employs an organozinc reagent. youtube.com
These methods allow for the introduction of aryl, vinyl, or alkyl groups at the C3 position, dramatically increasing the molecular complexity and providing access to a wide array of derivatives.
Table 2: Overview of Potential Cross-Coupling Reactions at the C3 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)2 | Pd(0) catalyst + Base | 3-Aryl-isoquinoline-4-carboxylic acid |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(0) catalyst + Base | 3-Vinyl-isoquinoline-4-carboxylic acid wikipedia.org |
| Stille Coupling | R-Sn(Bu)3 | Pd(0) catalyst | 3-Alkyl/Aryl-isoquinoline-4-carboxylic acid |
| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) catalyst | 3-Alkyl/Aryl-isoquinoline-4-carboxylic acid |
Reactions of the Carboxylic Acid Moiety at C4
The carboxylic acid group at the C4 position undergoes a range of characteristic reactions, including conversion to esters and amides, decarboxylation, and reduction to an alcohol. These transformations are crucial for modifying the properties of the molecule or for using it as an intermediate in more complex syntheses.
Esterification and Amide Bond Formation
The carboxylic acid can be readily converted into its corresponding esters and amides, which are common derivatives. msu.edu
Esterification: The formation of an ester, such as a methyl or ethyl ester, is typically achieved through Fischer esterification. This involves reacting the carboxylic acid with an excess of the desired alcohol under acidic catalysis (e.g., sulfuric acid). libretexts.org The formation of ester intermediates can be advantageous for purification or for modifying the molecule's solubility.
Amide Bond Formation: The direct reaction between a carboxylic acid and an amine is often inefficient as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, amide synthesis usually requires the activation of the carboxylic acid. A common method is to first convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 3-chloro-isoquinoline-4-carbonyl chloride can then react smoothly with a primary or secondary amine to yield the corresponding amide. Alternatively, peptide coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine. nih.gov
Decarboxylation Processes and Mechanistic Studies
Decarboxylation is the removal of the carboxylic acid group as carbon dioxide (CO₂), a reaction that can be induced under thermal conditions. libretexts.org While simple aliphatic carboxylic acids are often resistant to decarboxylation, the process is facilitated in substrates where the resulting carbanion is stabilized. libretexts.org In the case of this compound, the electron-withdrawing nature of the isoquinoline ring system can stabilize the negative charge that develops at the C4 position upon loss of CO₂.
A proposed mechanism for the thermal decarboxylation of heteroaromatic acids involves a cyclic transition state or the formation of a zwitterionic intermediate. libretexts.org Studies on the synthesis of isoquinoline-4-carboxylic acids have utilized selective decarboxylation of a precursor dicarboxylic acid by heating in a high-boiling solvent like anisole, demonstrating the feasibility of this reaction. google.com This process provides a synthetic route to 3-chloroisoquinoline from its 4-carboxylic acid derivative.
Reduction of the Carboxylic Acid Group
The carboxylic acid group at C4 can be reduced to a primary alcohol, yielding 3-chloro-4-(hydroxymethyl)isoquinoline. This transformation requires the use of strong reducing agents.
Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), are effective for this reduction. chemistrysteps.comnih.gov Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.com The mechanism involves an initial deprotonation of the acidic proton by the hydride reagent, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.comlibretexts.org This leads to an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemistrysteps.comchemistrysteps.com This reduction offers a pathway to a new class of functionalized isoquinolines with a hydroxymethyl group at the C4 position.
Table 3: Summary of Reagents for Carboxylic Acid Reduction
| Reagent | Effectiveness | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | High | Primary Alcohol | Strong, non-selective reducing agent. nih.gov Requires anhydrous conditions and an acidic workup. chemistrysteps.com |
| Borane (BH3/THF) | High | Primary Alcohol | More chemoselective than LiAlH4. nih.govlibretexts.org Can reduce carboxylic acids in the presence of other functional groups like ketones or esters. nih.gov |
| Sodium Borohydride (NaBH4) | Ineffective | No Reaction | Not strong enough to reduce carboxylic acids. chemistrysteps.com |
Reactivity of the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is fundamental to the derivatization of the isoquinoline core.
N-Alkylation and Quaternization Reactions
The nitrogen atom of the isoquinoline ring can undergo N-alkylation when treated with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity of the nitrogen is influenced by the electronic nature of the substituents on the isoquinoline ring. In the case of this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing reaction conditions for alkylation to occur.
Quaternization is a further extension of N-alkylation, where the isoquinoline nitrogen is alkylated to form a quaternary ammonium salt. This process introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule. Solventless quaternization reactions of isoquinoline-3-carboxylates with alkyl halides have been reported to proceed quantitatively. rsc.org These quaternary salts can then be converted to corresponding isoquinolinium perfluorobutanesulfonates by ionic metathesis. rsc.org
Direct N-alkylation of amines can also be achieved using carboxylic acids in the presence of a suitable catalyst and reducing agent, such as a platinum-based catalyst with silanes. orientjchem.org This method provides an alternative to the use of alkyl halides.
| Reactant | Reagent | Product Type | Reference |
| Isoquinoline-3-carboxylates | Alkyl halides | Quaternary isoquinolinium salts | rsc.org |
| Amines | Carboxylic acids, Silanes, Platinum catalyst | N-alkylated amines | orientjchem.org |
Coordination Chemistry with Metal Centers
The nitrogen atom of the isoquinoline ring, along with the carboxylate group, can act as a ligand to coordinate with various metal centers. N-heterocyclic polycarboxylic acids are recognized as excellent candidates for forming metal complexes due to their diverse coordination modes. nih.gov The resulting coordination polymers and complexes have applications in catalysis, materials science, and medicinal chemistry. nih.govmdpi.com
For instance, lanthanide(III) ions have been shown to form 3D coordination polymers with quinoline-2,4-dicarboxylic acid. nih.gov Similarly, oxorhenium(V) complexes with quinoline (B57606) and isoquinoline carboxylic acid derivatives have been synthesized and characterized. imperial.ac.uk While specific studies on the coordination chemistry of this compound are not extensively documented, it is anticipated that it would act as a bidentate or multidentate ligand, coordinating to metal ions through the nitrogen atom and the oxygen atoms of the carboxylate group. The nature of the resulting metal complexes would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.
Regioselective Functionalization of the Isoquinoline Ring System
The functionalization of the isoquinoline ring in this compound is highly dependent on the directing effects of the existing substituents. The chlorine atom and the carboxylic acid group are both electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.
Electrophilic Aromatic Substitution on the Isoquinoline Core
In general, electrophilic aromatic substitution (SEAr) on quinoline and isoquinoline occurs preferentially on the more electron-rich benzene (B151609) ring (carbocycle) at positions 5 and 8. imperial.ac.uk This is because the intermediates formed by attack at these positions are more stable. The nitrogen-containing ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.
The substituents on the aromatic ring play a crucial role in directing the incoming electrophile. Both activating and deactivating groups influence the regioselectivity of the reaction. lumenlearning.com Activating groups, which donate electron density, are typically ortho-para directing, while deactivating groups, which withdraw electron density, are generally meta-directing. youtube.com The carboxyl group is a deactivating, meta-directing group. youtube.com Halogens are also deactivating but are typically ortho-para directing due to their ability to stabilize the carbocationic intermediate through resonance. youtube.com In this compound, the combined deactivating effect of the 3-chloro and 4-carboxylic acid groups would make electrophilic substitution challenging, likely requiring harsh reaction conditions. The substitution, if it occurs, would be expected to take place on the benzene ring, with the precise position influenced by the interplay of the directing effects of the existing substituents and the stability of the resulting intermediates.
| Reaction Type | General Position of Attack on Isoquinoline | Influencing Factors | Reference |
| Electrophilic Aromatic Substitution | Positions 5 and 8 | Electron density of the rings, Stability of intermediates | imperial.ac.uk |
Nucleophilic Aromatic Substitution on the Isoquinoline Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings bearing electron-withdrawing groups and a good leaving group. nih.gov In quinoline and isoquinoline, nucleophilic attack generally occurs on the electron-deficient pyridine (B92270) ring. iust.ac.ir The presence of electron-withdrawing groups activates the ring towards nucleophilic attack. nih.gov
In this compound, the chlorine atom at the 3-position can act as a leaving group in SNAr reactions. The electron-withdrawing carboxylic acid group at the 4-position would further activate the ring for nucleophilic attack. Reactions of this type often proceed via an addition-elimination mechanism. youtube.com For example, regioselective nucleophilic aromatic substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors with amine nucleophiles is a well-documented method for synthesizing bioactive compounds. nih.gov This suggests that the 3-position of this compound would be susceptible to substitution by various nucleophiles, such as amines, alkoxides, and thiolates.
C-4 Alkylation and Related Functionalizations
Direct C-H alkylation of heterocycles is a powerful tool in organic synthesis. Minisci-type reactions, which involve the generation of alkyl radicals from carboxylic acids, have been used for the C-H alkylation of electron-deficient heteroarenes. nih.gov This method, however, is a radical process.
More classical approaches to C-4 alkylation of isoquinolines often involve the functionalization of a pre-existing group at this position. For instance, C4-substituted isoquinolines have been synthesized from 4-bromoisoquinoline (B23445) via Heck reaction conditions. nih.gov
A method for the direct C-4 alkylation of isoquinolines has been described using a temporary dearomatization strategy. youtube.com This reaction proceeds by the addition of a nucleophilic reagent to C-1 of the isoquinoline, followed by reaction of the resulting 1,2-dihydroisoquinoline (B1215523) intermediate with an electrophile at C-4, and subsequent elimination to restore aromaticity. youtube.comnih.gov While this method has been demonstrated for isoquinoline itself and some substituted derivatives, its applicability to this compound would depend on the compatibility of the reagents with the chloro and carboxylic acid functionalities.
| Starting Material | Reaction Type | Product | Reference |
| Isoquinoline | C-4 Alkylation (Temporary Dearomatization) | 4-Alkylisoquinoline | youtube.comnih.gov |
| 4-Bromoisoquinoline | Heck Reaction | C4-Substituted Isoquinolines | nih.gov |
Advanced Mechanistic Studies of Transformations
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the chemical transformations of this compound. Advanced studies, combining spectroscopic and computational methods, provide detailed insights into reaction pathways, while kinetic and thermodynamic investigations quantify the energetic aspects of its reactivity.
Reaction Pathway Elucidation using Spectroscopic and Computational Methods
Modern mechanistic studies leverage a synergistic approach of spectroscopic techniques and computational modeling to map the intricate pathways of chemical reactions involving this compound. These methods provide a molecular-level understanding of bond-forming and bond-breaking events, the structures of transient intermediates, and the transition states that govern reaction rates.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in identifying the structures of starting materials, intermediates, and products. For instance, in reactions involving derivatives of quinoline, ¹H and ¹³C NMR are used to confirm the formation of products and can sometimes provide evidence for the existence of stable intermediates. nih.gov In more complex reaction systems, advanced 2D NMR techniques can reveal through-bond and through-space correlations, aiding in the structural assignment of complex molecules.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms that are difficult to probe experimentally. smu.edunih.gov DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. smu.edu This allows for the theoretical prediction of transition state geometries and activation energies, which are crucial for understanding reaction kinetics.
For transformations of chloro-substituted heteroaromatics like this compound, computational studies can shed light on the mechanism of key reactions such as palladium-catalyzed cross-coupling. rsc.org For example, in a Suzuki-Miyaura coupling, DFT can model the elementary steps of the catalytic cycle: oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C coupled product and regenerate the catalyst. byjus.comlibretexts.orgwikipedia.orgharvard.edu These models can help to understand the role of ligands, bases, and solvents in the reaction mechanism. wikipedia.org
The table below illustrates a hypothetical reaction pathway for a Suzuki-Miyaura coupling of this compound, which can be investigated using computational methods.
| Step | Description | Key Intermediates/Transition States | Computational/Spectroscopic Insights |
|---|---|---|---|
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline. | cis- and trans-Pd(II) complex | DFT calculations can determine the activation barrier for this step and the relative stability of the cis and trans isomers. wikipedia.org |
| 2. Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | Palladium-boronate complex | Spectroscopic studies might detect the formation of new palladium species. Computational models can elucidate the role of the base in activating the boronic acid. wikipedia.orgorganic-chemistry.org |
| 3. Reductive Elimination | The new C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst. | Transition state for C-C bond formation | This is often the rate-determining step, and its energy barrier can be calculated using DFT to predict reaction rates. byjus.com |
Furthermore, computational methods like the United Reaction Valley Approach (URVA) can provide a detailed analysis of the chemical processes occurring along the reaction path, dividing the mechanism into distinct phases such as reactant preparation, transition state passage, and product formation. smu.edu For complex, multi-step reactions, these computational tools are invaluable for building a comprehensive mechanistic picture.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies focus on the rates of reactions, providing information about the energy barriers of the transition states, while thermodynamic studies examine the relative stabilities of reactants and products, determining the position of equilibrium.
Under kinetic control , the major product of a reaction is the one that is formed the fastest, meaning it has the lowest activation energy. byjus.com Conversely, under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable one, corresponding to the lowest energy state. byjus.com The reaction conditions, particularly temperature, often determine whether a reaction proceeds under kinetic or thermodynamic control. byjus.com
The table below summarizes the key kinetic and thermodynamic parameters that are relevant to the study of the reactivity of this compound.
| Parameter | Symbol | Description | Methods of Determination |
|---|---|---|---|
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. Governs the reaction rate. | Arrhenius plots from temperature-dependent kinetic studies; Computational chemistry (DFT). |
| Enthalpy of Reaction | ΔH | The change in heat content of a system during a reaction. Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). | Calorimetry; Computational chemistry. |
| Entropy of Reaction | ΔS | The change in the degree of disorder or randomness of a system during a reaction. | Statistical mechanics calculations based on spectroscopic data; Computational chemistry. |
| Gibbs Free Energy of Reaction | ΔG | The overall thermodynamic driving force of a reaction at constant temperature and pressure. Determines the spontaneity of a reaction. (ΔG = ΔH - TΔS) | Equilibrium constant measurements; Computational chemistry. |
While specific experimental kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature, these parameters can be estimated using computational methods. For example, DFT calculations can provide reliable estimates of the enthalpies and Gibbs free energies of reaction for proposed transformations, allowing for a theoretical assessment of their feasibility and product distributions under thermodynamic control. rsc.org Such computational studies, when benchmarked against experimental data for related systems, can provide valuable predictive insights into the reactivity of this compound.
Derivatization Strategies and Functionalization of 3 Chloroisoquinoline 4 Carboxylic Acid
Derivatization for Enhancing Chemical Diversity
The functional handles of 3-Chloroisoquinoline-4-carboxylic acid—the carboxylic acid group and the chlorine atom—offer multiple avenues for derivatization. These modifications are instrumental in creating libraries of related compounds, which are essential for screening programs aimed at identifying new bioactive molecules.
The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for generating large, diverse libraries of compounds for biological screening.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (DMAP), are highly effective. orgsyn.orgorganic-chemistry.org This method allows for the esterification of carboxylic acids with a wide range of alcohols under non-acidic, room temperature conditions. orgsyn.org The use of different alcohols allows for the introduction of various alkyl and aryl groups, systematically modifying the steric and electronic properties of the parent molecule.
Amidation: The formation of an amide bond is one of the most common reactions in pharmaceutical chemistry. nih.gov Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine using a suitable activating agent or catalyst. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct coupling of carboxylic acids and amines. nih.gov Alternatively, traditional methods involve converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reaction with an amine. iajpr.com The vast number of commercially available amines provides an extensive toolkit for creating a diverse library of amide derivatives from this compound.
| Reaction Type | Reagents and Conditions | Product | Purpose |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-Chloro-4-(alkoxycarbonyl)isoquinoline | Introduce diverse alkyl/aryl groups |
| Alcohol (R-OH), DCC, DMAP, Aprotic Solvent | 3-Chloro-4-(alkoxycarbonyl)isoquinoline | Mild conditions, high yield, steric tolerance organic-chemistry.org | |
| Amidation | Amine (R₁R₂NH), B(OCH₂CF₃)₃, MeCN, Heat | 3-Chloro-N-(substituted)isoquinoline-4-carboxamide | Direct coupling, broad amine scope nih.gov |
| 1. SOCl₂ or (COCl)₂2. Amine (R₁R₂NH) | 3-Chloro-N-(substituted)isoquinoline-4-carboxamide | Two-step via acid chloride, high reactivity |
To facilitate further functionalization, the carboxylic acid group can be converted into more reactive intermediates like acid chlorides and anhydrides. These activated forms are not typically the final products but serve as versatile precursors for a variety of subsequent reactions. libretexts.org
Acid Chlorides: The synthesis of 3-Chloroisoquinoline-4-carbonyl chloride can be readily achieved by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). iajpr.com Phosgene (COCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF) is another effective method. google.com Acid chlorides are highly electrophilic and react rapidly with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. americanpharmaceuticalreview.com
Anhydrides: Acid anhydrides can be prepared from the corresponding carboxylic acid. A common method involves the reaction of an acid chloride with a carboxylate salt or the carboxylic acid itself. masterorganicchemistry.comlibretexts.org Symmetrical anhydrides can also be formed by the dehydration of two carboxylic acid molecules, sometimes with gentle heating for cyclic systems. libretexts.org Anhydrides are excellent acylating agents and, while generally less reactive than acid chlorides, they offer a useful alternative for nucleophilic acyl substitution reactions. libretexts.org
The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of functional groups at this position, significantly increasing the structural diversity of the derivatives. The reactivity of chloroquinolines and chloro-isoquinolines in SₙAr reactions is well-established. researchgate.net
Common nucleophiles used in these reactions include:
Amines: Reaction with primary or secondary amines can introduce substituted amino groups. This transformation is widely used in the synthesis of bioactive compounds. nih.gov
Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form ethers.
Thiols: Thiolates can be used to synthesize the corresponding thioethers.
Azides: Sodium azide can be used to introduce an azido group, which can then be further transformed, for example, through thermal cyclization or reduction to an amine. researchgate.net
The feasibility and conditions of the SₙAr reaction depend on the electronic nature of the isoquinoline ring and the nucleophile. In many cases, the reaction may require elevated temperatures or the use of a base.
Derivatization for Analytical Method Development
Derivatization is a crucial strategy in analytical chemistry to improve the physicochemical properties of an analyte for a specific analytical technique. For this compound, this typically involves modifying the molecule to enhance its volatility, chromatographic retention, or detector response.
The high polarity and low volatility of carboxylic acids can present challenges for certain chromatographic methods, particularly gas chromatography (GC). colostate.edu Derivatization can overcome these limitations.
For Gas Chromatography (GC): To analyze this compound by GC, the polar carboxyl group must be converted into a less polar, more volatile derivative. Esterification, especially to form simple methyl or ethyl esters, is a common and effective strategy. colostate.edu This can be achieved using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst. colostate.edu
For High-Performance Liquid Chromatography (HPLC): While the parent compound can often be analyzed directly by reverse-phase HPLC, derivatization can be employed to enhance detection sensitivity, especially for UV or fluorescence detectors. Attaching a chromophore or fluorophore to the molecule can significantly lower the limit of detection. Reagents like nitrophenylhydrazines can be used to derivatize the carboxylic acid, introducing a nitro-aromatic group that has strong UV absorbance at longer wavelengths where interference from matrix components is often lower. google.com
For advanced analytical techniques like mass spectrometry (MS), derivatization can be used to introduce specific labels for quantification or to improve ionization efficiency.
Isotope labeling is a powerful technique for quantitative analysis using MS. A stable isotope-coded derivatizing agent can be reacted with the carboxylic acid group. For example, a reagent containing ¹³C or ¹⁵N can be used to create a "heavy" version of the derivative, which can then be used as an internal standard for the "light" (natural abundance) version derived from the sample. This approach improves the accuracy and precision of quantification. nih.gov A study developed an isotope-coded p-dimethylaminophenacyl (DmPA) bromide reagent for profiling carboxylic acids, which not only allows for accurate quantification but also enhances chromatographic retention and electrospray ionization (ESI) efficiency by several orders of magnitude. nih.gov Attaching such a tag to this compound would facilitate its sensitive detection and reliable quantification in complex biological matrices. nih.gov
| Analytical Technique | Derivatization Goal | Example Strategy | Example Reagent |
| Gas Chromatography (GC) | Increase volatility, decrease polarity | Esterification | Diazomethane, MeOH/H⁺ |
| HPLC-UV | Enhance UV detection sensitivity | Introduce a strong chromophore | 2-Nitrophenylhydrazine google.com |
| Mass Spectrometry (MS) | Improve quantification, enhance ionization | Isotope Labeling | ¹³C-Isotope-coded DmPA bromide nih.gov |
Synthesis of Complex Molecular Architectures and Scaffolds
The rigid bicyclic structure of this compound, combined with its two distinct and reactive functional groups—a carboxylic acid at the C4 position and a chlorine atom at the C3 position—makes it a valuable starting material for the synthesis of complex molecular architectures. These functional groups serve as versatile handles for derivatization, enabling the construction of diverse and intricate molecular scaffolds for various applications in chemical science.
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. sciepub.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. sciepub.comresearchgate.net this compound is an ideal candidate for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), where it can serve as the acidic component. wikipedia.orgorganic-chemistry.org
The Ugi reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid, which react to form a bis-amide derivative. sciepub.comwikipedia.org When this compound is used, its carboxyl group participates in the reaction sequence. The proposed mechanism begins with the condensation of the amine and aldehyde to form an imine. nih.gov The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. nih.gov This is followed by the addition of the carboxylate anion and a subsequent irreversible Mumm rearrangement to yield the final, stable bis-amide product, which now features the intact 3-chloroisoquinoline (B97870) moiety. wikipedia.orgnih.gov
The incorporation of the 3-chloroisoquinoline core into the final product via an MCR like the Ugi reaction allows for the creation of a library of complex molecules with significant structural diversity. By varying the aldehyde, amine, and isocyanide components, a wide range of derivatives can be synthesized from a single, advanced isoquinoline building block.
| Table 1: Representative Ugi Four-Component Reaction (U-4CR) Employing this compound | |||
|---|---|---|---|
| Component Type | Example Reactant | Role in Reaction | Incorporated Moiety |
| Carboxylic Acid | This compound | Provides the acyl group and protonates the imine intermediate. | 3-Chloroisoquinoline-4-carboxamido |
| Aldehyde | Benzaldehyde (B42025) | Forms the imine and contributes to the product's backbone. | Benzyl group |
| Amine | Aniline | Forms the imine with the aldehyde. | Phenylamino group |
| Isocyanide | tert-Butyl isocyanide | Undergoes nucleophilic attack and forms the second amide. | tert-Butylcarbamoyl group |
In chemical biology and drug discovery, molecular scaffolds that possess a high degree of conformational rigidity are often sought after. Rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The planar, aromatic isoquinoline ring system of this compound provides an excellent foundation for the design of such rigid scaffolds.
Derivatives of quinoline (B57606) and isoquinoline carboxylic acids have been explored as inhibitors for a variety of biological targets, including protein kinases, histone deacetylases (HDACs), and anti-apoptotic proteins like Bcl-2. nih.govnih.govfrontiersin.org The development of these complex molecules relies on the strategic functionalization of the core structure.
The carboxylic acid group of this compound can be readily converted into amides, esters, or other functional groups, allowing for the introduction of diverse substituents that can interact with specific pockets of a target protein. Simultaneously, the chlorine atom at the C3 position can be replaced through nucleophilic aromatic substitution reactions. This allows for the attachment of various fragments, such as amines or phenols, further expanding the chemical space accessible from this starting material. This dual functionalization capability enables the construction of three-dimensional, rigid structures designed to fit precisely into the active sites of enzymes or the binding grooves of proteins. For instance, derivatives of the related 2-phenylquinoline-4-carboxylic acid have been developed as novel HDAC inhibitors. frontiersin.org Similarly, substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been discovered as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial regulators of apoptosis. nih.gov
| Table 2: Potential Applications of Rigid Scaffolds Derived from this compound in Chemical Biology | ||
|---|---|---|
| Scaffold Class | Synthetic Strategy | Potential Chemical Biology Application |
| Substituted Isoquinoline-4-carboxamides | Amide coupling at the C4-carboxylic acid; Nucleophilic substitution at the C3-chloro position. | Development of selective enzyme inhibitors (e.g., for protein kinases or histone deacetylases). nih.govfrontiersin.org |
| Fused Polycyclic Heterocycles | Intramolecular cyclization reactions involving derivatives of both the C3 and C4 positions. | Creation of novel DNA intercalators or fluorescent probes for cellular imaging. |
| Peptidomimetics | Use as a rigid core to mimic peptide secondary structures (e.g., β-turns). | Probing protein-protein interactions by mimicking binding epitopes. organic-chemistry.org |
In-Depth Analysis of this compound: A Computational Perspective
A comprehensive examination of the chemical compound this compound has been undertaken through advanced computational methodologies. This analysis delves into the molecule's structural, electronic, and spectroscopic properties, providing foundational insights into its behavior at the quantum level. The study employs Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (ESP) mapping to elucidate the intrinsic characteristics of this isoquinoline derivative.
Computational Chemistry and Theoretical Studies of 3 Chloroisoquinoline 4 Carboxylic Acid
Spectroscopic Property Predictions and Validation
UV-Vis Absorption Spectral Modeling
The electronic absorption properties of isoquinoline derivatives can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
Computational studies on chlorinated tetrahydroisoquinolines have also been conducted to understand their electronic properties. researchgate.net For example, the UV-Vis spectrum of 5-bromo-3-nitropyridine-2-carbonitrile, a related heterocyclic compound, was calculated using TD-DFT with chloroform (B151607) as a solvent to understand its electronic transitions. researchgate.net These analogous studies suggest that the electronic spectrum of this compound would be influenced by π → π* and n → π* transitions, with the precise absorption wavelengths being sensitive to substituent effects and the solvent environment.
Table 1: Illustrative Calculated UV-Vis Absorption Data for a Related Quinolone Derivative
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 | 0.12 | HOMO → LUMO |
| S0 → S2 | 310 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 280 | 0.25 | HOMO → LUMO+1 |
Note: This table is illustrative and based on typical values for quinolone derivatives. The actual values for this compound would require specific calculations.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and transition states.
Transition State Analysis and Reaction Pathways
The synthesis of quinoline (B57606) and isoquinoline derivatives often involves complex reaction sequences. Computational studies can map out the potential energy surfaces of these reactions, identifying the most favorable pathways and the structures of key transition states. For instance, the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction has been a subject of interest. nih.gov This reaction involves the condensation of anilines, aldehydes, and pyruvic acid.
Solvent Effects on Reaction Dynamics
The solvent can play a crucial role in the dynamics of a chemical reaction, influencing both the thermodynamics and kinetics. Computational models can incorporate solvent effects either implicitly, using continuum models like the Polarizable Continuum Model (PCM), or explicitly, by including individual solvent molecules in the calculation.
For reactions involving charged or highly polar species, such as the formation of the isoquinolinium cation, solvent effects are particularly significant. A computational study on the reaction of a chlorinated tetrahydroisoquinoline could, for example, explore the reaction pathway in different solvents to understand how the solvent polarity stabilizes or destabilizes the transition states and intermediates, thereby affecting the reaction rate and selectivity.
Catalyst Design Principles and Computational Screening
Computational chemistry is increasingly used in the rational design and screening of catalysts for organic synthesis. illinois.edursc.orgacs.org For the synthesis of isoquinoline derivatives, various transition metal catalysts are employed. researchgate.net
Computational screening can be used to evaluate a library of potential catalysts for a specific transformation. This involves calculating key catalytic descriptors, such as the binding energy of reactants to the catalyst and the activation barriers for the catalytic cycle. For the synthesis of this compound, one could computationally screen different ligands for a palladium or rhodium catalyst to identify the one that provides the lowest activation energy for the rate-determining step, thus predicting the most efficient catalyst. mdpi.com
Structure-Reactivity Relationship Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. rsc.org Computational approaches are central to developing these models by calculating a wide range of molecular descriptors.
For a series of substituted isoquinolines, computational methods can be used to calculate descriptors such as:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
These descriptors can then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants. For example, a study on the reactivity of substituted quinolines could reveal that the presence of an electron-withdrawing group like chlorine at the 3-position influences the electron density distribution across the isoquinoline ring system, thereby affecting its susceptibility to nucleophilic or electrophilic attack. nih.gov A computational study on a chlorinated tetrahydroisoquinoline revealed that the HOMO is predominantly localized around the chlorinated region, suggesting it as a strong donor site, while the LUMO is centered on the ring system, indicating a likely site for electrophilic substitution. researchgate.net
Role As a Synthetic Building Block in Complex Chemical Architectures
Precursor for Isoquinoline-Based Heterocycles
The strategic placement of the chloro and carboxylic acid groups on the isoquinoline (B145761) framework makes 3-chloroisoquinoline-4-carboxylic acid an ideal precursor for a variety of other isoquinoline-based heterocycles. The chlorine atom can be readily displaced by a wide array of nucleophiles, while the carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction.
One of the primary applications is in nucleophilic substitution reactions where the chlorine at the 3-position is replaced. This allows for the introduction of various functional groups, including amines, thiols, and alkoxides, leading to a diverse set of substituted isoquinolines. For instance, reaction with amines can yield 3-aminoisoquinoline-4-carboxylic acid derivatives, which are themselves important precursors for further cyclization reactions.
The carboxylic acid moiety offers another handle for derivatization. It can be converted into an ester or an amide, which can then participate in intramolecular reactions to form fused ring systems. For example, after conversion to a methyl ester, the molecule can be subjected to reactions that build additional rings onto the isoquinoline core. The selective deprotection of ester and Boc-protective groups allows for further synthetic applications, such as in peptide synthesis. nih.gov
Below is a table summarizing some of the key transformations starting from this compound and its derivatives:
| Starting Material | Reagent(s) | Product Type | Potential Applications |
| This compound | Amine (R-NH2) | 3-Amino-isoquinoline-4-carboxylic acid derivative | Building block for fused heterocycles |
| This compound | Alcohol (R-OH), Acid catalyst | 3-Chloroisoquinoline-4-carboxylate ester | Intermediate for cross-coupling reactions |
| This compound | Thionyl chloride (SOCl2) | 3-Chloroisoquinoline-4-carbonyl chloride | Acylating agent for complex molecule synthesis |
| This compound derivative | Aryl boronic acids, Pd catalyst (Suzuki Coupling) | 3-Aryl-isoquinoline-4-carboxylic acid derivative | Synthesis of bi-aryl heterocyclic systems |
| This compound derivative | Alkynes, Pd/Cu catalyst (Sonogashira Coupling) | 3-Alkynyl-isoquinoline-4-carboxylic acid derivative | Construction of extended π-systems |
Integration into Polycyclic and Fused Ring Systems
The structure of this compound is particularly well-suited for the construction of polycyclic and fused ring systems. The dual functionality allows for sequential or one-pot reactions that can build additional rings onto the isoquinoline nucleus. This is a crucial strategy in the synthesis of complex natural products and novel pharmaceutical agents.
A common approach involves first reacting the carboxylic acid group, for example, by forming an amide with an appropriately substituted amine. The resulting intermediate can then undergo an intramolecular cyclization, often via a nucleophilic attack on the C-3 position, displacing the chlorine atom to form a new heterocyclic ring fused to the isoquinoline core. This strategy has been employed to create systems like benzimidazo-isoquinolines.
Furthermore, the isoquinoline ring itself can be constructed through methods like the Bischler-Napieralski or Pictet-Spengler reactions, which can then be followed by modifications at the chloro and carboxyl positions to build even more complex structures. organic-chemistry.org For example, a substituted phenylethylamine can be cyclized to form a dihydroisoquinoline, which is then oxidized. organic-chemistry.org Subsequent functionalization at the C-3 and C-4 positions allows for the annulation of additional rings.
The versatility of this building block is highlighted in the synthesis of quinoline-based fused heterocycles as well. For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine or anthranilic acid, followed by reduction and cyclization, leads to the formation of complex fused systems like diazepino[2,3-h]quinolines and quino[7,8-b]benzodiazepines. nih.gov This demonstrates how the strategic placement of reactive groups facilitates the assembly of intricate polycyclic frameworks.
Application in the Construction of Diverse Chemical Libraries
In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally diverse compounds is paramount. This compound is an excellent scaffold for the construction of diverse chemical libraries due to its two orthogonal reactive sites.
The concept of library synthesis relies on combining a common core structure with a variety of building blocks. The C-3 chloro group and the C-4 carboxylic acid group on the isoquinoline ring can be addressed with different sets of reagents in a combinatorial fashion. For example, the carboxylic acid can be reacted with a library of diverse amines to create a set of amides. Each of these amides can then be reacted with a library of nucleophiles to displace the chlorine atom. This two-dimensional approach can generate a large and diverse library of compounds from a single starting scaffold.
Microwave-assisted synthesis has been shown to be effective in rapidly producing libraries of substituted isoquinolines. organic-chemistry.org High-throughput synthesis techniques can be applied to arrays of reactions in parallel, allowing for the efficient creation of hundreds or thousands of distinct molecules. These libraries can then be screened for biological activity or material properties, accelerating the discovery process.
Design of Novel Molecular Scaffolds for Targeted Synthesis
Beyond its use in generating large, diverse libraries, this compound is also a key component in the rational design of novel molecular scaffolds for targeted synthesis. In this approach, a specific biological target, such as an enzyme or a receptor, is identified, and molecules are designed to interact with it in a specific way.
The isoquinoline core is a well-known pharmacophore present in many biologically active natural products and synthetic drugs. By using this compound as a starting point, medicinal chemists can design and synthesize new molecules that retain the key features of the isoquinoline scaffold while introducing new functionality to optimize binding and activity.
For example, the carboxylic acid can serve as a bioisostere for other acidic groups or as an anchor point for attaching side chains that can interact with specific pockets in a protein's active site. nih.gov The C-3 position can be functionalized to introduce groups that modulate properties like solubility, metabolic stability, or target selectivity. The ability to perform palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the C-3 position (after conversion from the chloro- group to a more reactive pseudo-halogen like a triflate) allows for the precise installation of complex aryl and alkynyl groups, further expanding the accessible chemical space. nih.gov This targeted approach allows for the creation of highly specific and potent molecules for therapeutic applications.
Advanced Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-chloroisoquinoline-4-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. orgchemboulder.comlibretexts.org The chemical shift of this proton is also dependent on the solvent and concentration. libretexts.org
The aromatic region would feature signals for the five protons on the isoquinoline (B145761) ring system. The proton at position 1 (H-1) is absent, and the protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups, and are generally expected in the range of 7.5-8.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| COOH | 10.0 - 13.0 | br s |
| H-1 | - | - |
| H-5 | 7.5 - 8.8 | m |
| H-6 | 7.5 - 8.8 | m |
| H-7 | 7.5 - 8.8 | m |
| H-8 | 7.5 - 8.8 | m |
Note: Predicted values are based on general ranges for similar aromatic carboxylic acids and isoquinoline derivatives. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 165 and 185 ppm. libretexts.orgprinceton.edu The carbon atom attached to the chlorine (C-3) would also be significantly shifted. The remaining eight carbons of the isoquinoline ring system would appear in the aromatic region (approximately 120-150 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| COOH | 165 - 185 |
| C-1 | 140 - 155 |
| C-3 | 145 - 160 |
| C-4 | 120 - 135 |
| C-4a | 130 - 145 |
| C-5 | 120 - 135 |
| C-6 | 120 - 135 |
| C-7 | 120 - 135 |
| C-8 | 120 - 135 |
| C-8a | 130 - 145 |
Note: Predicted values are based on general ranges for similar aromatic carboxylic acids and isoquinoline derivatives. Actual experimental values may vary.
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be essential. princeton.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons in the aromatic rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon. sdsu.edugithub.io
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the carboxylic acid group to the isoquinoline core and confirming the substitution pattern by observing correlations between the aromatic protons and the quaternary carbons. princeton.edusdsu.edu
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing information about the three-dimensional structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₆ClNO₂), the expected monoisotopic mass is approximately 207.01 g/mol . chemicalbook.com
In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Further fragmentation of the isoquinoline ring would also occur.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [C₁₀H₆ClNO₂]⁺ | Molecular Ion (M⁺) | ~207 |
| [C₁₀H₆³⁷Cl NO₂]⁺ | Isotope Peak (M+2) | ~209 |
| [C₁₀H₅ClNO]⁺ | Loss of -OH | ~190 |
| [C₉H₆ClN]⁺ | Loss of -COOH | ~162 |
Note: The m/z values are approximate and based on the integer mass of the most abundant isotopes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid group. orgchemboulder.com A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. openstax.org A strong carbonyl (C=O) stretching absorption would also be present. For aromatic carboxylic acids, this peak typically appears between 1680 and 1710 cm⁻¹; the conjugation with the isoquinoline ring system lowers the frequency compared to a non-conjugated carboxylic acid. openstax.orgspectroscopyonline.com Other bands corresponding to C-O stretching (around 1210-1320 cm⁻¹) and O-H bending (a broad peak around 900-960 cm⁻¹) would also be present. orgchemboulder.comspectroscopyonline.com
Table 4: Characteristic IR Absorptions for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Very broad |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
| O-H bend (Carboxylic acid) | 900 - 960 | Broad |
Note: Ranges are based on typical values for aromatic carboxylic acids.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Simple, non-conjugated carboxylic acids have a weak absorption around 210 nm, which is often not practically useful. libretexts.orglibretexts.org However, in this compound, the carboxylic acid group is conjugated with the extensive π-system of the isoquinoline ring. This conjugation is expected to result in more complex UV-Vis spectra with absorptions at longer wavelengths, likely extending into the near-UV region.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide information about connectivity and conformation in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.
Conclusion and Future Research Directions
Summary of Key Advances in 3-Chloroisoquinoline-4-carboxylic Acid Research
Research surrounding this compound and its related isoquinoline (B145761) structures has primarily focused on their synthesis and potential as scaffolds in medicinal chemistry. The isoquinoline core is a recognized privileged structure in drug discovery. nih.gov Key advancements have revolved around developing more efficient and versatile synthetic routes to produce functionalized isoquinolines. Traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions have been the foundation for constructing the isoquinoline skeleton. nih.govnumberanalytics.com Over the last two decades, significant efforts have been dedicated to modifying these classical methods to improve yields, stereoselectivity, and substrate scope. mdpi.comacs.org
A notable area of progress is the development of methods for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, which is a crucial component in several peptide-based drugs. rsc.orgnih.gov While not directly this compound, the methodologies developed for Tic derivatives, such as those involving cycloaddition and enyne metathesis, provide a strong basis for accessing a wider range of substituted isoquinoline carboxylic acids. rsc.orgiisc.ac.in Furthermore, studies on the functionalization of the isoquinoline ring, particularly at the C1 and C4 positions, have expanded the accessible chemical space for creating libraries of potential bioactive molecules. acs.org Mass spectrometric studies have also provided insights into the gas-phase behavior of related compounds like [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid, elucidating fragmentation pathways that form the corresponding carboxylic acid, which is valuable for analytical characterization. nih.gov
Emerging Methodologies and Theoretical Approaches
The field of isoquinoline synthesis is continually evolving, with several emerging methodologies showing great promise for application to this compound and its analogs.
Modern Catalysis: Transition-metal catalysis, particularly with rhodium and palladium, is enabling novel annulation and C-H activation/functionalization reactions to build and modify the isoquinoline core with high efficiency and regioselectivity. thieme-connect.demdpi.com Metallaphotoredox catalysis, which merges photoredox catalysis with transition-metal catalysis, is an especially powerful tool for the decarboxylative functionalization of carboxylic acids, allowing them to be used as adaptive functional groups for forming new C-C and C-heteroatom bonds under mild conditions. acs.orgprinceton.edunih.gov
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer improved reaction control, scalability, and often lead to higher yields and shorter reaction times compared to traditional batch processing. numberanalytics.comacs.org
Biocatalysis: The use of enzymes as catalysts in isoquinoline synthesis is an emerging trend that offers the potential for high stereoselectivity and environmentally benign reaction conditions. numberanalytics.comacs.org
Theoretical and Computational Studies: Density Functional Theory (DFT) and other computational methods are becoming increasingly important for understanding reaction mechanisms, predicting regioselectivity, and guiding the design of new synthetic strategies and catalysts. nih.govacs.org These in-silico approaches can help rationalize unexpected reaction outcomes and accelerate the optimization of reaction conditions.
The following table summarizes some emerging synthetic strategies applicable to isoquinoline synthesis:
| Methodology | Description | Potential Advantages |
| Metallaphotoredox Catalysis | Uses light and transition metals (e.g., Ni, Cu) to enable decarboxylative functionalization of carboxylic acids. acs.orgprinceton.edu | Mild conditions, high functional group tolerance, use of abundant starting materials. princeton.edu |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized substrates. thieme-connect.de | Atom economy, step efficiency, novel bond formations. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. numberanalytics.com | Enhanced safety, better heat and mass transfer, easier scalability. |
| Biocatalysis | Use of enzymes to catalyze chemical transformations. numberanalytics.comacs.org | High enantioselectivity, mild and green reaction conditions. |
Potential Directions for Expanding the Chemical Space of Isoquinoline Carboxylic Acids
Expanding the chemical diversity of isoquinoline carboxylic acids is crucial for their application in fields like drug discovery. Future research should focus on strategies that allow for the systematic and efficient generation of diverse molecular libraries.
One key direction is the development of diversity-oriented synthesis (DOS) strategies. rsc.org These approaches aim to create structurally diverse collections of molecules from a common starting material or intermediate. For this compound, this could involve:
Scaffold Decoration: Using the chlorine and carboxylic acid moieties as handles for a wide range of transformations. The chlorine at C3 can be a site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid at C4 can be converted into amides, esters, or other functional groups. mdpi.commdpi.com The carboxylic acid itself can also be used as a traceless activating group for further functionalization. nih.gov
Bioisosteric Replacement: Systematically replacing the carboxylic acid group with known bioisosteres, such as N-acyl sulfonamides or tetrazoles, can modulate the physicochemical and pharmacokinetic properties of the resulting molecules. chemrxiv.orgnih.gov This can lead to improved biological activity or metabolic stability.
Core Modification: Developing new synthetic routes that allow for variations in the core isoquinoline structure itself, such as introducing different substituents on the benzene (B151609) ring or creating fused heterocyclic systems. nih.govresearchgate.net Rhodium-catalyzed annulation reactions, for instance, have shown promise in constructing complex isoquinolone derivatives that can be subsequently aromatized. mdpi.com
By combining these strategies, researchers can systematically explore the chemical space around the this compound scaffold. This will enable the generation of extensive compound libraries, which are essential for screening and identifying new lead compounds with potential therapeutic applications. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-Chloroisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorination at the 3-position of isoquinoline-4-carboxylic acid precursors using POCl₃ or SOCl₂ under reflux conditions is a common approach. Reaction temperature, stoichiometry of chlorinating agents, and solvent polarity significantly impact yield. Lower temperatures (60–80°C) reduce side-product formation, while excess chlorinating agents (1.5–2.0 equivalents) improve conversion rates. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and chlorine placement. For example, the chlorine atom at C3 causes distinct deshielding effects in ¹H NMR (δ 8.5–9.0 ppm for adjacent protons). Fourier-Transform Infrared (FTIR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection monitors purity (>95% recommended for biological assays) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers away from moisture and oxidizing agents. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalysts to improve regioselectivity in this compound derivatization?
- Methodological Answer : For regioselective functionalization (e.g., amidation or esterification), polar aprotic solvents like DMF or DMSO enhance solubility of the carboxylic acid group. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency in Steglich esterification. Design of Experiments (DoE) can identify optimal conditions: for example, a 2:1 molar ratio of coupling agent (EDC·HCl) to substrate in anhydrous dichloromethane at 0–5°C minimizes side reactions .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. To address this:
- Systematic Variation : Test derivatives with incremental structural changes (e.g., substituents at C1 or C8) to isolate pharmacophores.
- Assay Cross-Validation : Use orthogonal assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to confirm results.
- Impurity Profiling : Employ LC-MS to identify byproducts interfering with biological readouts .
Q. How can computational chemistry be applied to predict reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction intermediates and transition states. For example, simulations can predict the activation energy for chlorination at C3 versus competing positions. Molecular docking studies (AutoDock Vina) assess binding affinities of derivatives to target proteins, guiding rational drug design. Software like Gaussian or ORCA is recommended for thermodynamic and kinetic analyses .
Data Analysis and Reporting
Q. How should researchers statistically analyze biological data from this compound experiments?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for dose-response comparisons (e.g., IC₅₀ values). For reproducibility, report mean ± SD with n ≥ 3 replicates. Principal Component Analysis (PCA) can correlate structural features (e.g., logP, molar refractivity) with activity. Open-source tools like R or Python’s SciPy package facilitate analysis .
Q. What are the best practices for documenting synthetic procedures in publications?
- Methodological Answer : Include detailed reaction parameters (temperature, time, solvent purity) and characterization data (NMR shifts, HRMS m/z). Use tables to compare yields under varying conditions. Reference established protocols (e.g., ACS Style Guide) and deposit raw spectral data in repositories like ChemRxiv or Figshare for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
